n-Benzyl-1,3-benzoxazole-2-carbothioamide
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Overview
Description
n-Benzyl-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both nitrogen and oxygen atoms within the ring, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1,3-benzoxazole-2-carbothioamide typically involves the cyclization of 2-aminophenol with benzyl isothiocyanate under specific conditions. One common method includes:
Cyclization Reaction: The reaction between 2-aminophenol and benzyl isothiocyanate in the presence of a base such as triethylamine, often conducted in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often utilizes scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines
Properties
CAS No. |
90298-70-7 |
---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
N-benzyl-1,3-benzoxazole-2-carbothioamide |
InChI |
InChI=1S/C15H12N2OS/c19-15(16-10-11-6-2-1-3-7-11)14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19) |
InChI Key |
HDXATOOYGHSZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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